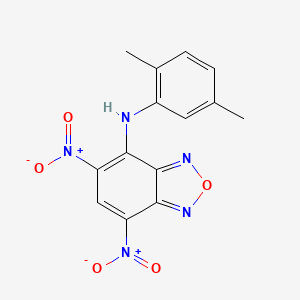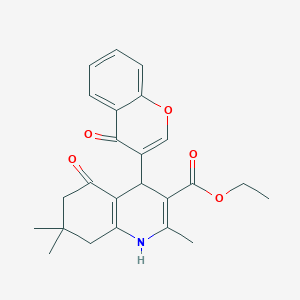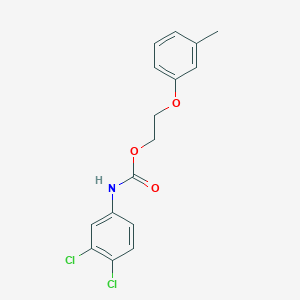![molecular formula C17H24N2O2 B5153317 4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole, commonly known as GW501516, is a synthetic drug that has been studied for its potential applications in scientific research. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body.
Mecanismo De Acción
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a role in regulating metabolism and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis, among other processes.
Biochemical and Physiological Effects:
GW501516 has been shown to have a variety of biochemical and physiological effects in animal models. These include increased fatty acid oxidation and glucose uptake, improved insulin sensitivity, increased mitochondrial biogenesis, and reduced inflammation. These effects are thought to contribute to its potential applications in exercise physiology, cardiology, and oncology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW501516 has several advantages as a research tool, including its ability to activate PPARδ selectively and its relatively long half-life in vivo. However, it also has several limitations, including its potential for off-target effects and its unclear safety profile.
Direcciones Futuras
There are several potential directions for future research on GW501516. These include further investigation of its effects on metabolism, inflammation, and mitochondrial function, as well as its potential applications in other fields such as neurology and immunology. Additionally, more research is needed to fully understand its safety profile and potential side effects.
Métodos De Síntesis
GW501516 can be synthesized through a multi-step process starting with the reaction of 2-bromo-4-methylpentane with 2-methoxyphenol to produce 2-methoxy-4-methylpentylphenol. This intermediate can then be reacted with 1,2-dimethyl-3-nitrobenzene to produce the desired pyrazole compound.
Aplicaciones Científicas De Investigación
GW501516 has been studied for its potential applications in a variety of scientific fields, including exercise physiology, cardiology, and oncology. In exercise physiology, it has been shown to increase endurance and improve metabolic function in animal models. In cardiology, it has been studied for its potential to reduce inflammation and improve cardiovascular function. In oncology, it has been studied for its potential to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-15(14(2)19-18-13)9-5-4-8-12-21-17-11-7-6-10-16(17)20-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDOCZNVOPWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)

![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)

![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)

